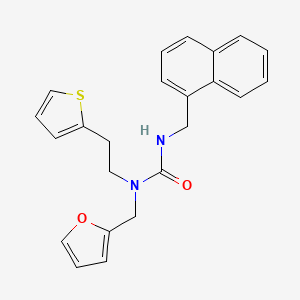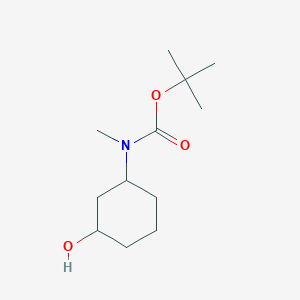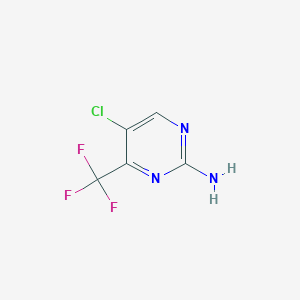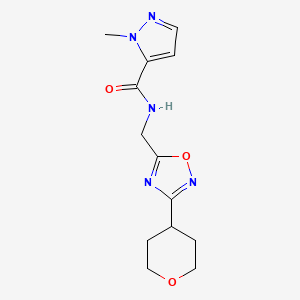
1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide" is a structurally complex molecule that appears to be related to the field of cannabinoid receptor agonists, based on the context of the provided papers. Although none of the papers directly discuss this exact compound, they provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, the preparation of N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides, which share a similar tetrahydro-2H-pyran-4-yl moiety, has been reported as a novel class of cannabinoid receptors agonists . The synthesis likely involves multiple steps, including the formation of the tetrahydro-2H-pyran ring and subsequent amide coupling reactions. The exact synthesis of the compound would require a detailed step-by-step procedure, which is not provided in the papers.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, the structure of a new cannabimimetic designer drug with a highly substituted pyrazole skeleton was determined using these methods . The analysis involved comparing NMR spectra with possible structures and using shift prediction programs to confirm the structure. Similar methods would be applicable to determine the molecular structure of "1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide".
Chemical Reactions Analysis
Chemical reactions involving pyrazole derivatives can be quite diverse. For instance, N-allyl-5-amino-1H-pyrazole-4-carboxamides can undergo electrophilic cyclization to form oxazolyl derivatives . The reactions can be influenced by different reagents and conditions, such as polyphosphoric acid or N-halosuccinimides. The compound may also undergo similar reactions, potentially leading to the formation of new rings or functional groups depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cannabinoid receptor agonists like the ones described in the papers can provide insights into the properties of the compound . For example, the reported N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides exhibit low central nervous system (CNS) penetration, which is a desirable property for reducing CNS side effects . The physicochemical properties such as solubility, stability, and lipophilicity would be important for understanding the behavior of the compound in biological systems and could be inferred from similar compounds.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
A study by Hu et al. (2011) highlights the microwave-assisted synthesis of compounds similar to the one , focusing on N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide. These compounds exhibit a range of activities, including bactericidal, pesticidal, herbicidal, and antimicrobial. This synthesis approach offers a faster reaction time than traditional methods (Hu et al., 2011).
Antimicrobial Activity
Aytemi̇r et al. (2003) describe the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives with antimicrobial properties. These compounds, including variants similar to the chemical , show significant antibacterial activity against various strains, such as S. aureus and E. coli, and antifungal activity against Candida species (Aytemi̇r et al., 2003).
Antimycobacterial Activity
Research by Gezginci et al. (1998) focuses on pyridines and pyrazines substituted with 1,2,4-oxadiazole, exhibiting antimycobacterial activity against Mycobacterium tuberculosis. These compounds are synthesized to act as carboxylic acid isosteres and are tested for their efficacy compared to pyrazinamide, a known antimycobacterial agent (Gezginci et al., 1998).
Cytotoxicity Studies
Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were then screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research provides insight into the potential anticancer applications of similar compounds (Hassan et al., 2014).
Synthesis and Characterization
Kumara et al. (2018) conducted a study on the synthesis and characterization of a novel pyrazole derivative, providing detailed insights into the structural and molecular aspects of similar compounds. This research contributes to the understanding of the chemical properties and potential applications of such compounds (Kumara et al., 2018).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, such as its toxicity, flammability, or reactivity.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new reactions that could be carried out with the compound, or new applications for the compound in areas such as medicine or materials science.
I hope this general outline is helpful. If you have more specific questions about a particular aspect of the compound’s analysis, feel free to ask!
Propiedades
IUPAC Name |
2-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-18-10(2-5-15-18)13(19)14-8-11-16-12(17-21-11)9-3-6-20-7-4-9/h2,5,9H,3-4,6-8H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTKNKWFNLFJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=NC(=NO2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

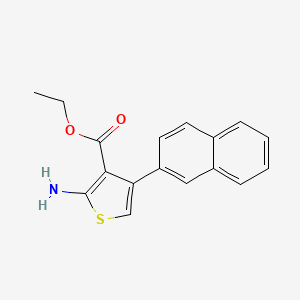
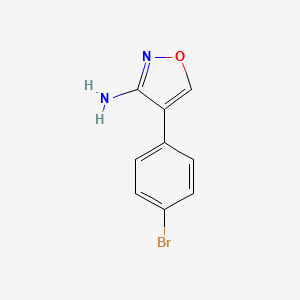
![1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3001153.png)
![2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3001154.png)
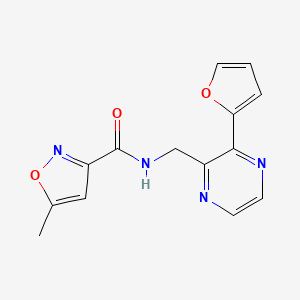
![N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3001160.png)
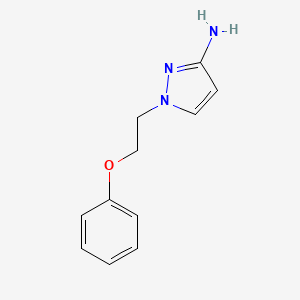
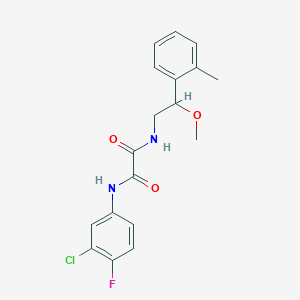
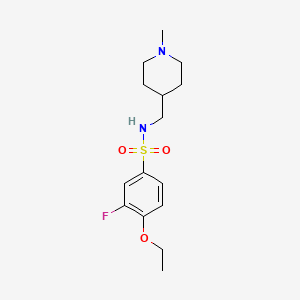
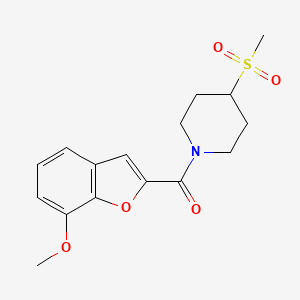
![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3001166.png)
